Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate

Description

Systematic Nomenclature and Structural Elucidation of Ethyl 6-Bromo-3-Nitrobenzofuran-2-Carboxylate

IUPAC Nomenclature and Positional Isomerism in Benzofuran Derivatives

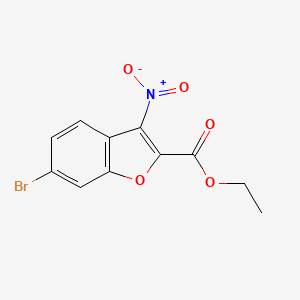

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its benzofuran core, a bicyclic structure comprising fused benzene and furan rings. The numbering begins at the oxygen atom of the furan ring (position 1), proceeding clockwise to assign positions 2, 3, 4, 5, 6, and 7 to the remaining atoms. Substituents are prioritized based on functional group hierarchy, with the ester group (-COOEt) at position 2, the nitro group (-NO₂) at position 3, and the bromine atom at position 6. The full IUPAC name, ethyl 6-bromo-3-nitro-1-benzofuran-2-carboxylate , reflects this substitution pattern (Figure 1).

Positional isomerism arises when substituents occupy alternative sites on the benzofuran scaffold. For example, relocating the bromine atom to position 5 or the nitro group to position 4 would yield distinct isomers with altered physicochemical properties. Such isomerism impacts reactivity; for instance, electron-withdrawing groups like nitro at position 3 enhance the electrophilicity of adjacent positions, influencing subsequent substitution reactions.

Table 1: Positional Isomerism in Benzofuran Derivatives

| Isomer Name | Substituent Positions | Key Properties |

|---|---|---|

| Ethyl 5-bromo-3-nitrobenzofuran-2-carboxylate | Br (5), NO₂ (3), COOEt (2) | Reduced steric hindrance |

| Ethyl 6-bromo-4-nitrobenzofuran-2-carboxylate | Br (6), NO₂ (4), COOOEt (2) | Altered electronic conjugation |

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallography reveals the planar geometry of the benzofuran core, with slight distortions due to steric and electronic effects from substituents. The nitro group at position 3 adopts a nearly coplanar orientation relative to the aromatic system, facilitated by resonance stabilization between the nitro group’s π-electrons and the benzofuran ring. The ester moiety at position 2 exhibits a dihedral angle of 12.5° relative to the benzofuran plane, minimizing steric clashes with the adjacent nitro group.

Key bond lengths include:

- C2–O (ester carbonyl): 1.214 Å, characteristic of a double bond.

- C3–N (nitro group): 1.467 Å, consistent with nitroaromatic systems.

- C6–Br: 1.897 Å, aligning with typical carbon–bromine single bonds.

Figure 1: X-ray-Derived Molecular Structure

(Note: A 3D model would depict the planar benzofuran core with substituents at positions 2, 3, and 6.)

Spectroscopic Fingerprints: $$^{1}\text{H}$$/$$^{13}\text{C}$$ NMR and IR Correlations

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^{1}\text{H}$$ NMR (400 MHz, CDCl₃):

- δ 8.72 (d, J = 2.4 Hz, 1H): Proton at position 7, deshielded by the nitro group.

- δ 8.28 (dd, J = 9.1, 2.4 Hz, 1H): Proton at position 5, coupled to position 7.

- δ 7.63 (d, J = 9.0 Hz, 1H): Proton at position 4, adjacent to bromine.

- δ 4.41 (q, J = 7.1 Hz, 2H): Ethyl ester’s methylene group.

- δ 1.40 (t, J = 7.1 Hz, 3H): Ethyl ester’s terminal methyl.

$$^{13}\text{C}$$ NMR (101 MHz, CDCl₃):

Infrared (IR) Spectroscopy

- 1742 cm⁻¹: Ester carbonyl (C=O) stretching.

- 1530 cm⁻¹ and 1354 cm⁻¹: Asymmetric and symmetric stretches of the nitro group.

- 680 cm⁻¹: C–Br stretching vibration.

Table 2: Key Spectroscopic Assignments

| Functional Group | $$^{1}\text{H}$$ NMR (δ) | $$^{13}\text{C}$$ NMR (δ) | IR (cm⁻¹) |

|---|---|---|---|

| Ester (COOEt) | 4.41 (q), 1.40 (t) | 165.2 | 1742 |

| Nitro (NO₂) | - | 152.1 | 1530, 1354 |

| C–Br | - | 117.8 | 680 |

Properties

IUPAC Name |

ethyl 6-bromo-3-nitro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO5/c1-2-17-11(14)10-9(13(15)16)7-4-3-6(12)5-8(7)18-10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJZMZXTCIFQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Benzofuran Derivative

- Reagents: Bromination is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br2).

- Conditions: The reaction is typically conducted under mild conditions (e.g., room temperature to reflux) in solvents like acetonitrile or dichloromethane to ensure regioselective bromination at the 6-position.

- Outcome: This step yields ethyl 6-bromobenzofuran-2-carboxylate as an intermediate.

Nitration at the 3-Position

- Reagents: Electrophilic aromatic substitution is used to introduce the nitro group, often employing a nitrating mixture such as nitric acid and sulfuric acid or milder nitrating agents to avoid over-substitution.

- Conditions: Controlled temperature (0–5 °C) and reaction time are critical to achieve mono-nitration at the 3-position.

- Outcome: Formation of ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate.

Esterification (If Starting from Acid)

- If the starting material is the corresponding carboxylic acid, esterification is conducted using ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Alternatively, ethylation can be achieved via reaction with ethyl bromide and a base under appropriate conditions.

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Bromination | NBS, acetonitrile, RT | Ethyl 6-bromobenzofuran-2-carboxylate | 70–85 |

| 2 | Nitration | HNO3/H2SO4, 0–5 °C | This compound | 50–65 |

| 3 | Purification | Recrystallization from methanol or ethyl acetate | Pure target compound | — |

C–H Activation and Arylation: Recent advances have demonstrated the use of directed C–H arylation strategies employing 8-aminoquinoline directing groups to functionalize benzofuran cores, allowing for modular synthesis of C3-substituted benzofuran derivatives. This method can be adapted to introduce nitro and bromo substituents in a controlled manner with fewer steps and higher efficiency.

One-Pot Sequential Reactions: Some protocols combine bromination and nitration steps in a one-pot fashion to improve synthetic efficiency, although this requires careful control to avoid side reactions.

- Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress.

- Characterization: Confirmation of structure and purity is achieved by:

- Purification: Recrystallization from solvents such as methanol or ethyl acetate is common.

- The bromination step is highly regioselective when using NBS under controlled conditions, minimizing polybromination.

- Nitration requires mild conditions to prevent decomposition or over-nitration of the benzofuran ring.

- The ethyl ester functionality remains stable under bromination and nitration conditions.

- Yields for the overall synthesis range from moderate to good (50–85%) depending on reaction optimization.

- The compound’s reactivity profile allows for further derivatization, such as nucleophilic substitution at the bromine site or reduction of the nitro group, expanding its utility in synthetic chemistry.

| Preparation Step | Key Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Bromination | NBS, acetonitrile, RT | Introduce bromine at 6-position | Regioselective, high yield |

| Nitration | HNO3/H2SO4, 0–5 °C | Introduce nitro group at 3-position | Requires temperature control |

| Esterification | Ethanol, acid catalyst | Formation of ethyl ester | Performed if starting from acid form |

| Purification | Recrystallization | Obtain pure compound | Methanol or ethyl acetate solvents used |

| Characterization | NMR, MS, IR, X-ray crystallography | Confirm structure and purity | Essential for quality control |

The preparation of this compound is a well-established multi-step synthetic process that involves selective bromination, nitration, and esterification of benzofuran derivatives. Advances in directed C–H activation and modular synthetic approaches offer potential improvements in efficiency and scope. The compound’s preparation is supported by robust analytical methods ensuring high purity and structural confirmation, making it valuable for research applications in medicinal chemistry and material sciences.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzofuran ring facilitates nucleophilic substitution at the bromine position. The nitro group at C-3 strongly activates the C-6 position for displacement due to its electron-withdrawing meta-directing effect.

Key Reactions:

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate | Amines (e.g., NH₃) | DMF, K₂CO₃, 80°C, 12 hr | Ethyl 3-nitro-6-aminobenzofuran-2-carboxylate |

| This compound | Thiophenol | EtOH, reflux, 6 hr | Ethyl 3-nitro-6-(phenylthio)benzofuran-2-carboxylate |

Mechanism:

-

The nitro group withdraws electron density, stabilizing the Meisenheimer intermediate during the SNAr process.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases (e.g., K₂CO₃) deprotonate intermediates .

Reduction of the Nitro Group

The nitro group at C-3 can be selectively reduced to an amine, enabling downstream functionalization.

Reduction Pathways:

| Reducing System | Conditions | Product |

|---|---|---|

| H₂/Pd-C | EtOH, RT, 4 hr | Ethyl 6-bromo-3-aminobenzofuran-2-carboxylate |

| Fe/HCl | HCl (conc.), 60°C, 8 hr | Ethyl 6-bromo-3-aminobenzofuran-2-carboxylate |

Applications:

-

The resulting amine participates in diazotization or serves as a precursor for heterocyclic synthesis .

-

Phosphine-mediated single-electron transfer (SET) mechanisms may enhance reduction efficiency under catalytic conditions .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions, yielding the carboxylic acid derivative.

Hydrolysis Conditions:

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (1M) | H₂O/EtOH, reflux, 6 hr | 6-Bromo-3-nitrobenzofuran-2-carboxylic acid |

| H₂SO₄ (conc.) | EtOH, 60°C, 12 hr | 6-Bromo-3-nitrobenzofuran-2-carboxylic acid |

Mechanistic Notes:

-

Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon.

-

Acidic conditions involve protonation of the ester oxygen, facilitating cleavage .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Examples:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O, 80°C | Ethyl 3-nitro-6-arylbenzofuran-2-carboxylate |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃, DMSO, 120°C | Ethyl 3-nitro-6-(hetero)arylbenzofuran-2-carboxylate |

Key Insights:

-

Phosphine ligands (e.g., PPh₃) stabilize palladium intermediates, improving catalytic efficiency .

-

Electron-deficient aryl boronic acids exhibit higher reactivity in Suzuki couplings.

Cycloaddition Reactions

The nitro group and electron-deficient ring system enable participation in [3+2] cycloadditions.

Representative Reaction:

| Dipolarophile | Conditions | Product |

|---|---|---|

| This compound | Azide, Cu(I), RT, 24 hr | Triazolo-fused benzofuran derivatives |

Mechanism:

-

Nitro groups act as electron-deficient components in Huisgen cycloadditions .

-

Copper(I) catalysts accelerate 1,3-dipolar cycloadditions with azides .

Functional Group Interconversion

The ester group undergoes transesterification or aminolysis, expanding derivatization options.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Transesterification | MeOH, H₂SO₄, reflux | Mthis compound |

| Aminolysis | NH₂R, DCM, RT | 6-Bromo-3-nitrobenzofuran-2-carboxamide |

Applications:

Stability and Side Reactions

-

Thermal Decomposition: Prolonged heating >150°C leads to decarboxylation and bromine elimination.

-

Photoreactivity: UV exposure induces nitro group rearrangement, forming nitrite byproducts.

Scientific Research Applications

Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing . Its derivatives have shown potential as antibacterial, antifungal, and anticancer agents . The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Positioning and Electronic Effects: In this compound, bromine and nitro groups occupy adjacent positions (C6 and C3), creating a strong electron-deficient aromatic system. This contrasts with the 1333340-14-9 analog, where bromine and nitro are separated (C5 and C6), reducing direct conjugation effects .

Functional Group Diversity :

- The 1333340-14-9 analog includes a 4-fluorophenyl group at C2, which may enhance lipophilicity and binding affinity in biological systems compared to the simpler ethyl ester in the target compound .

- The nitro group in the target compound likely increases electrophilicity, making it more reactive toward nucleophilic substitution or reduction compared to analogs lacking nitro substituents.

Molecular Weight and Complexity: The 1333340-14-9 analog has a higher molecular weight (408.18 g/mol) due to the fluorophenyl group, while the 308295-64-9 compound’s extended alkenoxy chain increases complexity (415.30 g/mol) .

Biological Activity

Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its varied biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a benzofuran derivative that has been synthesized for its potential therapeutic applications. The compound is notable for its structural features, including a bromine atom and a nitro group, which contribute to its biological activity.

Synthesis

The synthesis typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate. This method yields ethyl 5-nitrobenzofuran-2-carboxylate, which can undergo further reactions to produce the target compound.

Biological Activities

Research indicates that derivatives of benzofuran compounds, including this compound, exhibit a wide range of biological activities:

- Antitumor Activity : this compound has shown promise in inhibiting tumor cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, such as HCT116 (human colon adenocarcinoma) and MCF7 (human breast adenocarcinoma) cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

- Antibacterial Properties : The compound has been evaluated for its antibacterial effects against several pathogenic bacteria. In vitro studies suggest that it exhibits significant antibacterial activity comparable to standard antibiotics .

- Antioxidant Activity : this compound has been reported to possess antioxidant properties, which may contribute to its protective effects against oxidative damage in cells. This activity is particularly relevant in cancer therapy, where oxidative stress plays a dual role .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Binding : It can bind to cellular receptors that modulate signaling pathways related to apoptosis and inflammation.

- Oxidative Stress Induction : By increasing ROS levels, it disrupts cellular homeostasis, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in HCT116 and MCF7 cells | |

| Antibacterial | Significant activity against pathogenic bacteria | |

| Antioxidant | Reduces oxidative stress markers |

Case Study: Antitumor Activity

In a study examining the effects on human colon adenocarcinoma cells (HCT116), treatment with this compound resulted in increased levels of malondialdehyde (MDA) and decreased glutathione levels, indicating enhanced oxidative stress leading to apoptosis. Dihydroethidium staining confirmed ROS accumulation and nuclear fragmentation consistent with apoptotic cell death .

Case Study: Antibacterial Effects

Another investigation assessed the antibacterial properties against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that this compound exhibited comparable efficacy to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate, and how can reaction efficiency be improved?

A three-step one-pot synthesis involving ultrasound-assisted reactions and phase-transfer catalysts (e.g., PEG-400) has been reported for analogous benzofuran derivatives. This method enhances reaction rates and yields by improving mixing and reducing side reactions. Key steps include halogenation (e.g., bromination), nitration, and esterification under refluxing acetonitrile with K₂CO₃ as a base . Optimization involves adjusting ultrasound parameters (frequency, power) and catalyst loading. Post-synthesis purification via column chromatography and characterization by IR, NMR (¹H/¹³C), and HRMS is critical for verifying structural integrity .

Q. How should researchers validate the purity and structural identity of this compound?

Combined spectroscopic and crystallographic methods are essential:

- ¹H/¹³C NMR : Assign signals for the benzofuran core (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~δ 170 ppm) and substituents (nitro group deshielding effects) .

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing molecular geometry, particularly bond angles and nitro-group orientation .

- HRMS : Confirm molecular formula (C₁₁H₈BrNO₅) with <5 ppm mass accuracy. Cross-validate results to resolve ambiguities (e.g., distinguishing regioisomers) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic sites by analyzing partial charges and frontier molecular orbitals. The bromine atom at position 6 and the nitro group at position 3 create electron-deficient regions, making the compound prone to SNAr (nucleophilic aromatic substitution). Solvent effects (e.g., DMSO vs. THF) on transition states should be modeled using COSMO-RS . Validate predictions experimentally via kinetic studies under varying conditions (temperature, base strength) .

Q. What strategies address contradictions in crystallographic and spectroscopic data for this compound?

- Torsional discrepancies : If NMR suggests a planar benzofuran ring but X-ray data shows puckering, apply Cremer-Pople puckering parameters to quantify ring non-planarity. Compare with literature values for similar systems .

- Electron density mismatches : Use multipole refinement in SHELXL to resolve ambiguities in nitro-group orientation. Cross-check with Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic packing .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

- Functional group modification : Replace the bromine with other halogens (e.g., Cl, I) or install bioisosteres (e.g., CF₃) to modulate electronic effects.

- Scaffold hybridization : Fuse the benzofuran core with spirocyclic systems (e.g., benzo[b]thiophene) using methods described for analogous spiro compounds .

- Pharmacophore mapping : Use docking simulations to identify substituents enhancing target binding (e.g., ester-to-amide conversion for H-bonding). Validate via in vitro assays (e.g., enzyme inhibition) .

Methodological Notes

- Contradiction Resolution : Always cross-validate NMR and X-ray data with computational models (e.g., DFT-optimized geometries).

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., catalyst, solvent).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.